alpha-Methyl-DL-tryptophan

Catalog No.
S1767849
CAS No.
153-91-3
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Methyl-DL-tryptophan

CAS Number

153-91-3

Product Name

alpha-Methyl-DL-tryptophan

IUPAC Name

2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16)

InChI Key

ZTTWHZHBPDYSQB-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N

Synonyms

alpha-Methyl-DL-tryptophan;153-91-3;2-amino-3-(1H-indol-3-yl)-2-methylpropanoicacid;NSC9948;ST055627;13510-08-2;NSC-9948;Tryptophan,a-methyl-;ACMC-1BNRO;.alpha.-Methyltryptophan;AC1L3UBI;DL-alpha-Methyltryptophan;Tryptophan,alpha-methyl-;AC1Q5S1L;alpha-methyl-D,L-tryptophan;Tryptophan,.alpha.-methyl-;M8377_SIGMA;SCHEMBL343309;CHEMBL559578;GTPL4693;CTK4C8033;NOX-200;MolPort-003-958-850;ANW-21478;AR-1L8602

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)[O-])[NH3+]

Potential as an Anticancer Agent:

alpha-Methyl-DL-tryptophan (AMT) has been explored for its potential as an anticancer agent due to its ability to inhibit L-type amino acid transporter 1 (LAT1) []. LAT1 is a protein responsible for transporting essential amino acids, including tryptophan, into cells. Cancer cells often exhibit an upregulation of LAT1, making them reliant on its function for survival and growth [].

Studies have shown that AMT competitively inhibits LAT1, thereby limiting the uptake of essential amino acids in cancer cells, leading to their growth arrest and death []. This makes AMT a potential candidate for developing novel cancer therapies.

Alpha-Methyl-DL-tryptophan is a synthetic analog of the amino acid tryptophan, characterized by the addition of a methyl group at the alpha position of the indole ring. This modification renders it a nonmetabolizable compound, meaning it cannot be degraded by the enzyme tryptophan dioxygenase, which is crucial in tryptophan metabolism. As a result, alpha-methyl-DL-tryptophan serves as an important tool in biochemical research and therapeutic applications, particularly in understanding tryptophan metabolism and its implications in various biological processes.

A key area of research on AMT involves its role in blocking a transporter protein called ATB₀. This protein is involved in transporting amino acids into cells, and its expression is often increased in cancer cells []. By blocking ATB₀, AMT may disrupt cancer cell growth and metabolism.

Typical of tryptophan derivatives. Its structure allows it to interact with various enzymes and pathways involved in amino acid metabolism. Notably, it can stabilize the tetrameric conformation of tryptophan dioxygenase by binding to non-catalytic sites, thereby influencing the enzyme's activity and stability . Additionally, its resistance to degradation allows it to act as a substrate that can induce specific metabolic pathways without being consumed in the process.

The biological activity of alpha-methyl-DL-tryptophan is significant in both microbial and mammalian systems. In bacterial models such as Pseudomonas fluorescens, it has been shown to induce the accumulation of endogenous tryptophan by activating certain metabolic pathways . In mammals, it acts as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme that contributes to immune suppression and tumor tolerance. This inhibition can enhance immune responses and has potential applications in cancer immunotherapy .

The synthesis of alpha-methyl-DL-tryptophan typically involves chemical modification of L-tryptophan through alkylation reactions. One common method includes the use of methyl iodide or dimethyl sulfate in the presence of a base to facilitate the introduction of the methyl group at the alpha carbon. The reaction conditions must be carefully controlled to ensure high yields and purity of the final product.

Alpha-Methyl-DL-tryptophan has several applications in scientific research and medicine:

  • Biochemical Research: Used to study tryptophan metabolism and its regulatory mechanisms.
  • Cancer Therapy: Serves as an immunomodulatory agent by inhibiting indoleamine 2,3-dioxygenase, thus enhancing T-cell responses against tumors.
  • Neuroscience: Investigated for its effects on serotonin synthesis and related neurotransmitter pathways.

Interaction studies have revealed that alpha-methyl-DL-tryptophan can modulate enzyme activities involved in tryptophan metabolism. For instance, it stabilizes tryptophan dioxygenase, preventing its degradation and thereby enhancing its enzymatic function . Additionally, its role as an inhibitor of indoleamine 2,3-dioxygenase suggests potential interactions with immune cells and signaling pathways that regulate immune responses .

Several compounds are structurally or functionally similar to alpha-methyl-DL-tryptophan. Here is a comparison highlighting their uniqueness:

CompoundStructure/ModificationUnique Features
TryptophanNo modificationsEssential amino acid; precursor to serotonin
5-HydroxytryptophanHydroxyl group on indoleDirect precursor to serotonin; used in depression treatment
Indole-3-acetic acidIndole ring with acetic acidPlant growth regulator; involved in auxin signaling
KynurenineMetabolite of tryptophanInvolved in immune regulation; linked to neurodegeneration
Alpha-Methyl-tryptophanMethyl group at alpha positionNonmetabolizable; used for studying metabolic pathways

Alpha-methyl-DL-tryptophan's unique ability to act as a nonmetabolizable analog distinguishes it from other compounds, allowing researchers to explore metabolic pathways without interference from degradation processes.

XLogP3

-0.3

Other CAS

13510-08-2

Dates

Modify: 2023-08-15

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